molecular formula C11H19NO2 B2511384 Ethyl 6-azaspiro[3.5]nonane-2-carboxylate CAS No. 2091127-61-4

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2511384
CAS No.: 2091127-61-4
M. Wt: 197.278
InChI Key: UPKCIHDINPEVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that features a unique structural motif, making it an interesting subject for research in various scientific fields. This compound is characterized by its spirocyclic framework, which consists of a nonane ring fused to a piperidine ring, with an ethyl ester functional group attached to the carboxylate moiety. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of ethyl cyclobutanecarboxylate anions with Davis–Ellman’s imines, resulting in the formation of enantiomerically and diastereomerically pure spirocyclic compounds . This three-step procedure is highly efficient, with yields up to 90% and high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites on the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an agonist for GPR119, a receptor involved in glucose homeostasis and insulin secretion . The spirocyclic structure allows for specific binding interactions with the receptor, leading to its activation and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and other applications.

Properties

IUPAC Name

ethyl 6-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-6-11(7-9)4-3-5-12-8-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCIHDINPEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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